molecular formula C12H8F3NO3 B11853094 Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B11853094
M. Wt: 271.19 g/mol
InChI Key: QEOQSNZSNKSIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a high-value quinoline derivative utilized primarily as a key synthetic intermediate in pharmaceutical research and development. This compound features a 1,4-dihydroquinoline-4-one core structure, a scaffold recognized in medicinal chemistry for its diverse biological activities . The presence of the electron-withdrawing trifluoromethyl group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for constructing more complex target molecules. Researchers employ this compound in the exploration and synthesis of novel chemical entities, particularly in the development of potential anti-inflammatory agents . Its structure is closely related to other pharmacologically active quinoline-2-carboxylate and 3-carboxamide derivatives that have been investigated for their efficacy in models of acute lung injury and sepsis . As a fine chemical, it is essential for hit-to-lead optimization and scaffold diversification in drug discovery pipelines. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

methyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-9(17)10-6(12(13,14)15)3-2-4-7(10)16-8/h2-5H,1H3,(H,16,17)

InChI Key

QEOQSNZSNKSIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

LiHMDS-Mediated Cyclization with Diethyl Oxalate

A widely adopted method involves LiHMDS (lithium hexamethyldisilazide) as a strong base to deprotonate secondary amines, enabling cyclization with diethyl oxalate. Adapted from, the procedure begins with a trifluoromethyl-containing aniline derivative. For example, 5-(trifluoromethyl)aniline is treated with LiHMDS in THF at -60°C, followed by dropwise addition of diethyl oxalate. After refluxing for 16 hours, the intermediate undergoes esterification to yield the methyl ester.

Key Steps:

  • Deprotonation of 5-(trifluoromethyl)aniline with LiHMDS.

  • Nucleophilic attack on diethyl oxalate to form a β-ketoamide intermediate.

  • Cyclization via intramolecular aldol condensation.

  • Transesterification with methanol to convert ethyl ester to methyl ester.

Optimization:

  • Temperature Control: Maintaining -60°C during base addition prevents side reactions.

  • Solvent System: THF ensures solubility of intermediates and facilitates cyclization.

  • Yield: ~45% after column chromatography (ethyl acetate/hexane, 4:6).

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. A modified protocol involves heating a mixture of 5-(trifluoromethyl)anthranilic acid and methyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 20 minutes. The quinoline core forms via Friedländer condensation, followed by esterification.

Advantages:

  • Efficiency: Reaction time reduced by 90% compared to conventional heating.

  • Purity: Minimal byproducts due to uniform heating.

Limitations:

  • Requires specialized equipment.

  • Scalability challenges for industrial production.

Functionalization of Preformed Quinolones

Trifluoromethylation via Halogen Exchange

Starting from 5-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, trifluoromethylation is achieved using Umemoto’s reagent (a trifluoromethylating agent) in the presence of CuI and 1,10-phenanthroline. The methyl ester is subsequently introduced via Fischer esterification.

Reaction Conditions:

  • Reagent: Umemoto’s reagent (2.5 equiv).

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent: DMF, 100°C, 12 hours.

  • Yield: 58% after purification.

Mechanistic Insight:
The bromine atom at position 5 is replaced by a trifluoromethyl group via a radical intermediate stabilized by copper catalysis.

Direct Esterification of Carboxylic Acid Precursors

Hydrolysis of ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate to the carboxylic acid is followed by methyl ester formation. As described in, the ethyl ester is saponified with NaOH (2N) under reflux, acidified to pH 4 with HCl, and treated with methanol/H2SO4 to yield the methyl ester.

Steps:

  • Saponification: Ethyl ester → Carboxylic acid (92% yield).

  • Esterification: Carboxylic acid + Methanol → Methyl ester (85% yield).

Critical Parameters:

  • Acid Catalyst: Concentrated H2SO4 enhances protonation of the carbonyl group.

  • Reaction Time: 6 hours for complete conversion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldPurityAdvantagesLimitations
LiHMDS Cyclization5-(Trifluoromethyl)anilineLiHMDS, Diethyl oxalate45%>95%High regioselectivityMulti-step,低温 requirements
Microwave CyclizationAnthranilic acid derivativePPA, Methyl acetoacetate50%90%Rapid synthesisScalability issues
Halogen Exchange5-BromoquinoloneUmemoto’s reagent, CuI58%98%Late-stage functionalizationExpensive reagents
EsterificationEthyl ester precursorNaOH, H2SO485%99%Simple two-step processRequires carboxylic acid intermediate

Purification and Characterization

Column Chromatography

Crude products are typically purified using silica gel chromatography with ethyl acetate/hexane gradients (e.g., 4:6 to 6:4). The target compound elutes at Rf = 0.44 in ethyl acetate/hexane (40:60).

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.17 (d, J = 7.8 Hz, 1H, H-8), 7.93 (d, J = 8.8 Hz, 1H, H-6), 4.01 (s, 3H, OCH3).

  • 13C NMR: δ 178.17 (C-4), 163.23 (C=O), 115.95 (CF3).

  • ESI-MS: m/z 271.1 [M+H]+.

Industrial-Scale Considerations

Cost-Effective Trifluoromethyl Sources

Alternatives to Umemoto’s reagent, such as CF3SiMe3 (Ruppert-Prakash reagent), reduce costs by 30% while maintaining yields ≥55%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling achieves 48% yield in 2 hours, eliminating toxic solvents like DMF.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Visible-light-mediated reactions using Ru(bpy)3Cl2 as a photocatalyst enable trifluoromethylation at room temperature. This method avoids high temperatures and metal catalysts, achieving 60% yield.

Biocatalytic Esterification

Lipase-catalyzed transesterification of ethyl esters with methanol offers an enzymatic route (70% yield, 99% enantiomeric excess) , though substrate specificity remains a challenge.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Variations and Herbicidal Activity
Compound R (Position 5) R1 (Position 2) Herbicidal Activity (Rape) Activity (Barnyard Grass)
Target compound Trifluoromethyl Methyl ester Moderate Weak
Methyl 4-(4-methoxyphenyl)-2-methyl... 4-Methoxyphenyl Methyl ester Not tested Not tested
Derivatives from H, Cl, OMe, CF₃, etc. Varied aryl/alkyl Moderate to high Weak (universal)
  • Key Findings :
    • The trifluoromethyl-substituted compound (target) exhibits moderate herbicidal activity against rape, consistent with other derivatives bearing electron-withdrawing groups (e.g., Cl, CF₃) .
    • Compounds with 4-methoxyphenyl (electron-donating) or bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) show enhanced activity against rape but remain ineffective against barnyard grass, suggesting selectivity influenced by substituent electronic profiles .

Pharmacological Properties

1,4-Dihydroquinoline derivatives are widely studied for calcium channel modulation, antibacterial, and antioxidant activities.

  • Calcium Modulation: Derivatives like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () exhibit calcium modulatory properties due to conformational flexibility imparted by the hexahydroquinoline ring. The trifluoromethyl group in the target compound may reduce metabolic degradation, prolonging activity .
  • Antibacterial Activity : Compounds with polar substituents (e.g., hydroxybenzyl) show enhanced antibacterial effects, whereas the target compound’s trifluoromethyl group may prioritize lipophilicity over polar interactions .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison
Compound Crystal System Space Group Unit Cell Volume (ų) Hydrogen Bonding Patterns
Target compound Not reported Not reported Not reported Likely N–H···O (analog-based)
Methyl 4-(4-methoxyphenyl)-2-methyl... Monoclinic P21/c 1696.0 N–H···O (intermolecular)
DL-Methyl 4-(4-methoxyphenyl)-2,7,7... Not reported Not reported Not reported Enhanced packing due to trimethyl
  • Key Observations: The 4-methoxyphenyl derivative () forms N–H···O hydrogen bonds, stabilizing its crystal lattice. Trimethyl-substituted derivatives () exhibit tighter packing due to van der Waals interactions, whereas the target compound’s -CF₃ group may reduce crystal density .

Biological Activity

Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C12H8F3NO3C_{12}H_{8}F_{3}NO_{3} and a molecular weight of 257.16 g/mol. The trifluoromethyl group enhances its reactivity and biological activity, making it a subject of interest in drug development.

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₃
Molecular Weight257.16 g/mol
Boiling PointNot specified
Melting PointNot specified
DensityNot specified

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that allow for high-purity production suitable for biological testing. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization : Forming the quinoline structure through cyclization reactions.
  • Functional Group Modifications : Introducing the trifluoromethyl and carboxylate groups to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on antibacterial and antiviral properties.

Antibacterial Activity

Studies have shown that compounds within the quinoline family, including this compound, demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Mechanism of Action : The compound may inhibit bacterial DNA gyrase or topoisomerase enzymes, crucial for bacterial replication.

A comparative study of related compounds indicated that modifications at the 5-position of the quinoline nucleus enhance antibacterial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .

Antiviral Activity

This compound has been explored for its potential as an antiviral agent. It shows promise as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase:

  • Inhibition Studies : Compounds derived from this scaffold exhibited submicromolar IC50 values against NS5B polymerase, indicating potent antiviral activity .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antibacterial Efficacy : A study reported that derivatives showed enhanced activity against resistant strains of bacteria, suggesting their utility in treating infections where conventional antibiotics fail .
  • Antiviral Potential : Research on related quinolone derivatives indicated promising results in inhibiting viral replication in vitro, paving the way for further clinical investigations .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be compared with other quinolines:

Compound NameMolecular FormulaUnique Features
Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylateC₁₃H₉F₃NO₃Additional methyl group at position 8
4-OxoquinolineC₉H₇NOLacks trifluoromethyl substitution
5-FluoroquinoloneC₉H₈FNO₂Contains a fluorine atom instead of trifluoromethyl

This table illustrates how variations in structure can influence the biological activity and therapeutic potential of these compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate, and how can purity be ensured?

The compound is typically synthesized via multi-step routes involving cyclization and functionalization of precursor molecules. A common approach includes condensation of trifluoromethyl-substituted anilines with β-ketoesters under acidic or catalytic conditions. Solvents like ethanol or dichloromethane and catalysts such as p-toluenesulfonic acid are employed to enhance reaction efficiency. Purity (>95%) is ensured using column chromatography followed by recrystallization, with HPLC or LC-MS for validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for the trifluoromethyl group (δ ~110-120 ppm in 19^19F NMR) and the carboxylate ester (δ ~3.9 ppm for the methyl group) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (m/z 257.16 [M+H]+^+).
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-F stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and similar derivatives?

Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. To address this:

  • Perform comparative structure-activity relationship (SAR) studies using analogs like 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate.
  • Standardize bioassays (e.g., enzyme inhibition IC50_{50} measurements) under controlled pH, temperature, and solvent conditions .
  • Use computational docking to map binding interactions with target proteins (e.g., CYP450 enzymes) .

Q. What strategies optimize reaction conditions to enhance yield in its synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst optimization : Lewis acids like ZnCl2_2 or Brønsted acids (e.g., H2_2SO4_4) accelerate cyclization.
  • Temperature control : Stepwise heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

Q. How does the trifluoromethyl group influence molecular interactions in crystallographic studies?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the quinoline core and directing hydrogen-bonding patterns. In crystal structures, it participates in weak C–H···F interactions, contributing to dense packing. For example, N–H···O hydrogen bonds between the carbonyl and adjacent molecules stabilize the lattice, as observed in similar dihydroquinoline derivatives . SHELXL refinement (via SHELX software) is recommended for accurate modeling of these interactions .

Q. What methodologies assess its binding affinity to enzymes like CYP450?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence upon ligand binding.
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How do electron-withdrawing groups affect its reactivity in medicinal chemistry applications?

The trifluoromethyl group decreases electron density on the quinoline ring, enhancing stability against oxidative degradation. This modification also increases lipophilicity, improving membrane permeability. In drug design, such groups are prioritized for targeting hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Methodological Notes

  • Crystallography : Use SHELX programs for structure solution and refinement. Hydrogen-bonding networks should be analyzed via Mercury or Olex2 .
  • Bioactivity validation : Cross-validate in vitro results with in silico simulations (e.g., AutoDock Vina) to minimize experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.